molecular formula C12H15NO2 B14818370 Benzyl cis-2-aminocyclobutane-1-carboxylate

Benzyl cis-2-aminocyclobutane-1-carboxylate

Cat. No.: B14818370
M. Wt: 205.25 g/mol
InChI Key: QHIVOJQAHUXBOZ-UHFFFAOYSA-N
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Description

Benzyl cis-2-aminocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₆F₃NO₄ It is known for its unique structure, which includes a cyclobutane ring, an amino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-2-aminocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl bromide with cis-2-aminocyclobutane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl cis-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halides or other nucleophiles replace the benzyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl cis-2-aminocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl cis-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Benzyl cis-2-aminocyclobutane-1-carboxylate 2,2,2-trifluoroacetate: A derivative with similar structural features but different functional groups.

    Benzyl cis-2-aminocyclopentane-1-carboxylate: A compound with a cyclopentane ring instead of a cyclobutane ring.

    Benzyl trans-2-aminocyclobutane-1-carboxylate: An isomer with a trans configuration.

Uniqueness: this compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. The presence of the cyclobutane ring also imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl 2-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2

InChI Key

QHIVOJQAHUXBOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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